Product packaging for Benzenamine, 4-[(4-butylphenyl)azo]-(Cat. No.:CAS No. 79118-50-6)

Benzenamine, 4-[(4-butylphenyl)azo]-

Cat. No.: B3284794
CAS No.: 79118-50-6
M. Wt: 253.34 g/mol
InChI Key: BWAUVGNNSIBWFM-UHFFFAOYSA-N
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Description

Contextualization of Azo Compounds within Modern Chemical Research

Azo compounds are a significant class of organic chemicals characterized by the presence of a diazenyl functional group (—N=N—) linking two hydrocarbyl groups, typically aryl (aromatic) rings. wikipedia.orgbritannica.com These compounds are of immense interest in modern chemical research due to their unique electronic and structural properties. A primary consequence of the extensive π-delocalization across the azo bridge and attached aromatic systems is their ability to absorb light in the visible spectrum, resulting in vivid colors, especially reds, oranges, and yellows. wikipedia.orgwikipedia.org This property has made them the cornerstone of the synthetic dye industry, accounting for over 60-70% of all commercial dyes used in textiles, leather, plastics, and paper. ekb.egscienceinfo.com

The synthesis of azo compounds is typically straightforward and cost-effective, most commonly involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component like a phenol or another aniline (B41778). wikipedia.orgvedantu.comnih.gov The versatility of this synthesis allows for a vast structural variety, enabling the fine-tuning of their properties. ekb.eg

Beyond their role as colorants, azo compounds are investigated for a range of other applications. Their ability to undergo reversible trans-cis photoisomerization upon exposure to light has made them candidates for molecular switches and optical data storage. wikipedia.org Furthermore, their molecular structure makes them valuable as pH indicators (e.g., methyl orange), ligands for metal ion complexation, and building blocks for advanced polymers. vedantu.comjchemrev.comjchemrev.com

Significance of Benzenamine, 4-[(4-butylphenyl)azo]- and its Derivatives in Advanced Materials Science

The specific structure of Benzenamine, 4-[(4-butylphenyl)azo]-—featuring a linear, rod-like shape with an amino group at one end and a flexible butyl chain at the other—makes it and its derivatives particularly significant in the field of advanced materials science, most notably in the area of liquid crystals. nih.govnih.gov Azo compounds are a major branch of liquid crystal science due to their geometric anisotropy, which is essential for forming mesophases—the intermediate state between a crystalline solid and an isotropic liquid. nih.govrevistabionatura.com

The significance of compounds like Benzenamine, 4-[(4-butylphenyl)azo]- in this domain is influenced by several structural factors:

Molecular Shape: The rigid azobenzene (B91143) core provides the necessary rod-like structure to promote the formation of liquid crystalline phases. nih.govrevistabionatura.com

Terminal Alkyl Chain: The presence of the butyl group (-C4H9) is crucial. The length of such terminal chains directly influences the type and stability of the liquid crystal phase. nih.gov Longer alkyl chains tend to increase the length-to-breadth ratio of the molecule, which can stabilize smectic phases and affect the transition temperatures. nih.gov

Polar Groups: The amino group (-NH2) introduces a dipole moment, which can enhance intermolecular interactions and influence the alignment and thermal stability of the mesophase. nih.gov

This combination of features makes these molecules suitable for applications such as liquid crystal displays (LCDs). Azo dyes are used as photo-aligning layers in LCDs, where polarized UV light can reorient the dye molecules, which in turn directs the alignment of the liquid crystal molecules without the need for mechanical rubbing of the substrate. tandfonline.com The voltage-holding ratio of such photo-aligned cells can be superior to conventional methods, making them attractive for active matrix displays. tandfonline.com Research into derivatives of Benzenamine, 4-[(4-butylphenyl)azo]- often involves modifying the terminal groups to optimize these liquid crystalline and photo-responsive properties for next-generation optical and electronic devices. nih.govresearchgate.net

Table 1: Influence of Molecular Structure on Azo Compound Properties in Materials Science

Structural Feature Influence on Properties Potential Application
Rigid Azobenzene Core Promotes molecular linearity and rod-like shape. Liquid Crystal Formation
Terminal Alkyl Chains (e.g., Butyl) Affects mesophase type (nematic, smectic) and transition temperatures. nih.gov Liquid Crystal Displays (LCDs)
Polar End Groups (e.g., -NH2, -OH) Influences intermolecular forces, dipole moment, and molecular packing. nih.gov Photo-alignment Layers, Nonlinear Optics
Azo (—N=N—) Linkage Undergoes reversible trans-cis photoisomerization. wikipedia.org Molecular Switches, Optical Data Storage

Historical Development and Evolution of Research on Azo Arylamines

The history of azo arylamines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The discovery of diazo compounds around 1858 is considered a foundational moment in modern organic chemistry. jchemrev.com This led quickly to the synthesis of the first azo dyes. An early method involved reacting arylamines with nitrous acid, where half of the amine was diazotized and the other half acted as the coupling component. The first commercial azo dye, Bismarck Brown, was introduced in 1863. scienceinfo.com The synthesis of dyes like Chrysoidine (by coupling diazotized aniline with m-phenylenediamine) and Biebrich Scarlet (the first disazo dye) sparked rapid growth in the field, establishing azo arylamines as crucial industrial intermediates.

A significant evolution in the research on azo arylamines occurred with the discovery of their toxicological properties. In the early 20th century, a link was established between occupational exposure to aromatic amines in the dyestuff industry and an increased incidence of urinary bladder cancer. nih.gov This spurred intensive research into the metabolism of these compounds. It was discovered that certain azo dyes could undergo reductive cleavage of the azo bond under specific conditions (for example, by intestinal microflora or during metabolism), releasing the constituent aromatic amines. nih.govafirm-group.com If the parent dye was synthesized from a carcinogenic arylamine, this metabolic process could release the harmful substance in vivo. nih.gov

This discovery profoundly shifted the direction of research. While the focus in the 19th and early 20th centuries was on synthesis and application, later research concentrated on understanding the mechanisms of toxicity and developing safer alternatives. nih.gov This has led to regulations in many countries that restrict the use of azo dyes capable of cleaving into specific carcinogenic arylamines. wikipedia.orgafirm-group.com Modern research continues to focus on designing and synthesizing novel azo dyes and arylamine precursors that retain desirable properties (like color and lightfastness) while being environmentally benign and non-genotoxic. nih.gov

Table 2: Historical Milestones in Azo Arylamine Research

Year/Period Milestone Significance
c. 1858 Discovery of diazo compounds. jchemrev.com Laid the chemical foundation for synthesizing azo dyes.
1863 Introduction of Bismarck Brown, the first commercial azo dye. scienceinfo.com Marked the beginning of the industrial-scale use of azo compounds.
Late 19th Century Synthesis of early azo dyes like Chrysoidine and Biebrich Scarlet. Rapid expansion of the variety and complexity of available synthetic dyes.
Early 20th Century Link established between arylamine exposure in the dye industry and cancer. nih.gov Initiated toxicological studies and a focus on the health impacts of dye intermediates.
Mid-20th Century Elucidation of metabolic pathways, including the reductive cleavage of the azo bond. nih.govafirm-group.com Explained the mechanism by which certain azo dyes could release carcinogenic amines.
Late 20th/21st Century Implementation of regulations and focus on designing safer, environmentally benign azo dyes. wikipedia.orgnih.gov Shift towards sustainable chemistry and risk mitigation in the dye industry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3 B3284794 Benzenamine, 4-[(4-butylphenyl)azo]- CAS No. 79118-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-butylphenyl)diazenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-3-4-13-5-9-15(10-6-13)18-19-16-11-7-14(17)8-12-16/h5-12H,2-4,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAUVGNNSIBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732431
Record name 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79118-50-6
Record name 4-[(E)-(4-Butylphenyl)diazenyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Precursor Chemistry for Benzenamine, 4 4 Butylphenyl Azo

Classic Diazotization-Coupling Reactions for Azo Chromophores

The cornerstone of synthesizing Benzenamine, 4-[(4-butylphenyl)azo]-, and other aromatic azo compounds is a two-step process: diazotization and azo coupling. jchemrev.com This sequence is a fundamental reaction in industrial organic chemistry for producing dyes and pigments. nih.gov

The first step is the diazotization of the primary aromatic amine, 4-butylaniline. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.orgbyjus.com The reaction is performed at low temperatures, generally between 0-5°C, to ensure the stability of the resulting diazonium salt. ijirset.com This process converts the amino group (-NH₂) into a diazonium group (-N₂⁺), forming the highly reactive 4-butylbenzenediazonium salt.

In the second step, known as the azo coupling, the 4-butylbenzenediazonium salt acts as an electrophile and reacts with a coupling agent—in this case, aniline (B41778). wikipedia.org Aniline is an activated aromatic compound that undergoes electrophilic aromatic substitution. slideshare.net The coupling reaction typically occurs at the para-position of the aniline ring, which is activated by the electron-donating amino group, leading to the formation of the final product, Benzenamine, 4-[(4-butylphenyl)azo]-. slideshare.net

The efficiency and yield of the synthesis of azo compounds are highly dependent on the careful control of several reaction parameters. Optimization of these conditions is crucial for both laboratory-scale synthesis and industrial production.

pH and Acidity: The pH of the reaction medium is a critical factor, particularly for the coupling reaction. scispace.com Diazotization is carried out in a strongly acidic medium to generate the necessary nitrous acid and stabilize the diazonium salt. google.com Conversely, the coupling reaction's rate is pH-dependent. For coupling with aromatic amines like aniline, the reaction is typically carried out in weakly acidic to neutral conditions (pH 4-7). This is because at lower pH, the concentration of the free amine is reduced due to protonation, while at higher pH, the diazonium salt can convert into a non-reactive diazotate ion.

Stoichiometry: The molar ratio of reactants, including the amine, sodium nitrite, and the coupling agent, must be carefully controlled. A slight excess of nitrous acid is often used to ensure complete diazotization of the primary amine, but a large excess can lead to side reactions. Any remaining nitrous acid is typically quenched with a reagent like urea or sulfamic acid before the coupling step.

Below is a table summarizing key parameters and their optimal ranges for typical diazotization-coupling reactions.

ParameterOptimal Condition/RangeRationale
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt. ijirset.com
Diazotization Acidity Strong Acid (e.g., HCl, H₂SO₄)Ensures the formation of nitrous acid and stabilizes the diazonium salt. organic-chemistry.org
Coupling pH (with amines) Weakly Acidic (pH 4-7)Balances the reactivity of the diazonium ion and the availability of the unprotonated coupling agent. scispace.com
Reagent Molar Ratio Amine:NaNO₂ ≈ 1:1.05A slight excess of NaNO₂ ensures complete diazotization.
Quenching Agent Urea or Sulfamic AcidRemoves excess nitrous acid to prevent side reactions during coupling.

The choice of solvent significantly impacts the diazotization and coupling reactions, affecting reaction rates, yields, and the solubility of reactants and products.

Traditionally, these reactions are performed in an aqueous medium due to the water solubility of the mineral acids and sodium nitrite used for diazotization. oup.com However, the organic precursors, such as 4-butylaniline, may have limited solubility in water. To address this, co-solvents or alternative solvent systems have been explored.

Aqueous Systems: The standard medium, particularly for industrial-scale production. It is cost-effective and environmentally benign. However, solubility issues with less polar aromatic amines can lead to heterogeneous reaction mixtures and lower yields.

Protic vs. Aprotic Solvents: Kinetic studies have shown that the reaction rate can be markedly affected by the solvent type. For instance, in reactions with naphthols, dipolar aprotic solvents (e.g., DMSO, DMF) can lead to significantly faster reaction rates compared to protic solvents (e.g., methanol, acetic acid). oup.com This is often attributed to differences in the solvation of the reacting ions. oup.com

Solvent-Free Conditions: Green chemistry approaches have led to the development of solvent-free or "solid-state" reaction conditions. These methods, often utilizing grinding techniques with a solid acid catalyst like silica sulfuric acid or p-toluenesulfonic acid, can be rapid, efficient, and environmentally friendly, avoiding the use of large volumes of solvents. researchgate.neticrc.ac.ir

Deep Eutectic Solvents (DES): A newer, greener alternative involves using deep eutectic solvents, often in combination with ethanol. rsc.org This system can facilitate the reaction at room temperature, offering a more sustainable and energy-efficient process. rsc.org

The following table provides a comparative overview of different solvent systems used in azo synthesis.

Solvent SystemAdvantagesDisadvantages
Aqueous Cost-effective, environmentally friendly, standard industrial practice.Poor solubility for some organic precursors, may lead to lower yields. scispace.com
Dipolar Aprotic (DMF, DMSO) Can significantly increase reaction rates, improves solubility. oup.comMore expensive, can be difficult to remove, potential environmental concerns.
Solvent-Free (Grinding) Environmentally friendly ("green"), rapid reaction times, high yields, simple work-up. researchgate.netMay not be suitable for all substrates, scalability can be a challenge.
Deep Eutectic Solvents (DES) Green solvent, allows for room temperature reactions, high atom economy. rsc.orgNewer technology, may require specific DES formulation for optimal results.

The synthesis of Benzenamine, 4-[(4-butylphenyl)azo]- proceeds through two distinct mechanistic stages: diazotization followed by electrophilic aromatic substitution.

Diazotization Mechanism: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). byjus.com

The lone pair of electrons on the nitrogen atom of the primary amine (4-butylaniline) attacks the nitrosonium ion. chemicalnote.com This is followed by deprotonation to yield an N-nitrosamine intermediate. byjus.com In the acidic environment, the N-nitrosamine undergoes tautomerization and subsequent protonation of the hydroxyl group. The final step is the elimination of a water molecule to form the stable, resonance-stabilized 4-butylbenzenediazonium ion. byjus.com

Azo Coupling Mechanism: The azo coupling is a classic electrophilic aromatic substitution reaction. slideshare.net The 4-butylbenzenediazonium ion, being electron-deficient, acts as the electrophile. It attacks the electron-rich ring of the coupling component, aniline. The amino group of aniline is a strong activating group, directing the substitution to the para-position due to steric hindrance at the ortho-positions. slideshare.net

The reaction proceeds through a two-step mechanism. The first, rate-determining step involves the attack of the diazonium ion on the para-carbon of the aniline ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. slideshare.net In the second, faster step, a base (such as water or the conjugate base of the acid used) removes a proton from the para-carbon, restoring the aromaticity of the ring and yielding the final azo compound. slideshare.net

Alternative Synthetic Routes and Methodological Advancements for Azo Compounds

While the classic diazotization-coupling reaction remains the most prevalent method for synthesizing azo compounds, modern chemistry has introduced alternative techniques aimed at improving efficiency, safety, and environmental sustainability. mdpi.com These advancements focus on overcoming the limitations of traditional batch processing, such as the instability of diazonium intermediates and the generation of waste. scispace.com

Solid-phase synthesis offers a practical alternative to traditional solution-phase chemistry for preparing azo compounds. acs.org In this technique, one of the reactants is immobilized on a solid support, such as a polymer resin. The reaction proceeds by adding the other reagents in solution.

A common approach involves attaching the coupling component to the solid support. The diazotized amine is then added, and the coupling reaction occurs on the resin. After the reaction is complete, the desired azo product can be cleaved from the solid support. The key advantages of this method include:

Simplified Purification: Excess reagents and by-products can be easily washed away from the resin, simplifying the purification process and often eliminating the need for chromatography.

Potential for Automation: The process is well-suited for automation, allowing for the rapid synthesis of a library of related azo compounds.

Use of Excess Reagents: A large excess of the solution-phase reagent can be used to drive the reaction to completion, with easy removal during the washing step.

This methodology has been successfully applied to the synthesis of various azo compounds, demonstrating its utility as a clean and efficient synthetic strategy. acs.orgacs.org

Continuous-flow chemistry, particularly using microreactors, has emerged as a powerful and safe technology for the synthesis of azo compounds. nih.govresearchgate.net Azo synthesis involves highly exothermic reactions and unstable diazonium intermediates, making it an ideal candidate for flow chemistry. nih.govpharmablock.com

In a microreactor system, reagents are continuously pumped through small channels where they mix and react. researchgate.net The large surface-area-to-volume ratio of these reactors allows for superior heat transfer and precise temperature control, mitigating the risks of thermal runaway associated with the decomposition of diazonium salts. researchgate.net

Key benefits of using continuous-flow microreactors for azo synthesis include:

Enhanced Safety: The small reaction volume minimizes the accumulation of hazardous diazonium intermediates, significantly improving the safety of the process. pharmablock.com

Improved Yield and Purity: Precise control over reaction parameters such as temperature, residence time, and stoichiometry leads to higher conversions, fewer side reactions, and improved product purity. nih.gov

Rapid Optimization: Microreactor systems allow for rapid screening and optimization of reaction conditions, reducing development time. scispace.com

Scalability: While individual reactors are small, the process can be scaled up by operating multiple reactors in parallel ("numbering-up") or by running the system for longer periods. nih.gov

Studies have demonstrated that a wide range of azo dyes can be synthesized in high yields (often exceeding 90-95%) and with short reaction times using continuous-flow methods. researchgate.netnih.gov This technology represents a significant advancement, paving the way for safer, more efficient, and greener manufacturing of azo compounds. nih.gov

Catalytic Approaches in Azo Compound Synthesis

The synthesis of azo compounds, including "Benzenamine, 4-[(4-butylphenyl)azo]-", has moved beyond traditional diazotization and coupling reactions, which can be hazardous and have a narrow substrate scope. nih.gov Modern synthetic chemistry increasingly relies on catalytic methods that offer greener, more efficient, and versatile routes to the azo linkage (-N=N-). nih.govpreprints.org These catalytic strategies primarily involve the oxidative coupling of anilines or the reductive coupling of nitroaromatics.

The direct oxidation of aromatic amines is a promising green method because the starting materials are widely available. nih.gov Transition metal compounds are often employed as catalysts due to their variable valence states and redox potentials. nih.gov For instance, inexpensive mesoporous manganese oxide materials can catalyze the oxidative homo-coupling and cross-coupling of various aniline derivatives using air as the terminal oxidant, resulting in moderate to excellent yields under mild conditions. nih.govpreprints.org Another approach uses a combination of copper acetate and a palladium salt to catalyze the rapid conversion of anilines to aromatic azo compounds under solvent-free and base-free conditions. nih.gov To control the degree of oxidation and prevent the formation of by-products like nitrobenzene or azoxybenzene, specific catalytic systems have been developed, such as Cu-CeO₂ nanoparticles using H₂O₂ as the oxidant. preprints.org

Alternatively, the synthesis can proceed via the catalytic reduction of nitroaromatics. Worm-like Palladium (Pd) nanomaterials have been shown to catalyze the reduction of nitrobenzene to form azobenzene (B91143) in the presence of a base, with higher yields observed for electron-rich nitroaromatic compounds. nih.govpreprints.org Heterogeneous catalysts, such as iron and nitrogen co-doped mesoporous carbon (NMC-Fe), have been used for the reduction of nitroaromatics with hydrazine hydrate, showing high selectivity for the azo product. preprints.org Photocatalytic methods also represent a significant advancement, allowing for the conversion of nitroaromatics into azo compounds under mild conditions. researchgate.net

Enzymatic catalysis offers a biocompatible route for azo compound synthesis. Laccase, for example, can catalyze the oxidative coupling of primary aromatic amines under mild reaction conditions. preprints.org A metal-free approach involves the use of molecular iodine as a catalyst for the direct oxidation of hydrazine precursors, utilizing ambient dioxygen as the stoichiometric oxidant. rsc.orgnih.gov This method is characterized by rapid reaction times and low catalyst loadings. nih.gov

Catalytic StrategyCatalyst/ReagentPrecursor TypeKey FeaturesReference
Direct Oxidative CouplingMesoporous Manganese Oxide / AirAnilinesCost-effective, uses air as oxidant, good reusability. nih.govpreprints.org
Direct Oxidative CouplingCopper Acetate / Palladium SaltAnilinesSolvent-free and base-free conditions, rapid conversion. nih.gov
Controlled OxidationCu-CeO₂ Nanoparticles / H₂O₂AnilinesHigh yield and selectivity, controls oxidation degree. preprints.org
Reductive CouplingWorm-like Pd Nanomaterial / H₂NitroaromaticsBase-dependent product (azo vs. aniline), favors electron-rich substrates. nih.govpreprints.org
Reductive CouplingNMC-Fe / Hydrazine HydrateNitroaromaticsEfficient heterogeneous catalyst with high selectivity. preprints.org
Enzymatic Oxidative CouplingLaccasePrimary Aromatic AminesMild reaction conditions, biocompatible. preprints.org
Metal-Free OxidationMolecular Iodine / O₂HydrazinesRapid, low catalyst loading, uses ambient air. rsc.orgnih.gov

Derivatization Strategies and Analogue Synthesis for Functionalization

Derivatization is the chemical modification of a compound to alter its properties or to introduce new functionalities. researchgate.net For a molecule like "Benzenamine, 4-[(4-butylphenyl)azo]-", which contains a reactive primary amine group and two phenyl rings, derivatization strategies offer a powerful tool for creating a wide range of functional analogues. These modifications can be aimed at enhancing detection for analytical purposes, tuning electronic properties for materials science applications, or introducing bioactive moieties. researchgate.netresearchgate.net

One common strategy involves the modification of the primary amino group (-NH₂). This group can be targeted by various derivatizing reagents. For instance, benzoyl chloride can be used to introduce a benzoyl group, while 9-fluorenylmethyl chloroformate (Fmoc-Cl) is used for the pre-column derivatization of primary and secondary amines in chromatography. sdiarticle4.com Such modifications can add a chromophore for improved UV detection or a fluorophore for sensitive fluorescence detection. researchgate.net

Another approach is the functionalization of the aromatic rings. Late-stage functionalization via C-H activation allows for the direct introduction of substituents at specific positions. beilstein-journals.org A notable example is the palladium(II)-catalyzed ortho-bromination of azobenzenes, which introduces a bromine atom at a position ortho to the azo linkage. beilstein-journals.org This can serve as a handle for further cross-coupling reactions to build more complex molecules. New non-symmetrical azobenzene derivatives have been synthesized by first oxidizing anilines to nitroso-functionalized arenes, which are then condensed with other substituted anilines. researchgate.net The resulting functionalized azobenzenes, which may contain groups like thiolacetates or diazonium salts, are capable of forming molecular layers on surfaces, indicating their potential in molecular electronics. researchgate.net

The synthesis of analogues with significantly altered structures is also a key strategy. This can involve creating azo-azomethine compounds by reacting the primary amine of the parent azo molecule with aldehydes. ekb.egresearchgate.net These Schiff bases can be further cyclized, for example, by reacting with thioglycolic acid to yield thiazolidinone derivatives, introducing a new heterocyclic ring system. ekb.eg Furthermore, the synthesis of cyclic azobenzene analogues has been reported, where the azo bridge is part of a larger ring structure. researchgate.net These structurally constrained analogues can exhibit unique photoisomerization properties compared to their acyclic counterparts. researchgate.net

StrategyReagent/MethodTarget SiteIntroduced Functionality/AnaloguePurpose/ApplicationReference
Amine ModificationBenzoyl Chloride-NH₂ groupBenzoylated amineImproved chromatographic analysis. sdiarticle4.com
Amine Modification9-Fluorenylmethyl chloroformate (Fmoc-Cl)-NH₂ groupFmoc-protected aminePre-column derivatization for HPLC. sdiarticle4.com
Aromatic Ring FunctionalizationPd(II)-catalyzed C-H activationOrtho C-H bondOrtho-brominated azobenzeneIntermediate for further synthesis. beilstein-journals.org
Analogue SynthesisCondensation with aldehydes-NH₂ groupAzo-azomethine (Schiff base)Creation of new dye classes. ekb.egresearchgate.net
Analogue SynthesisReaction with thioglycolic acidAzomethine groupThiazolidinone derivativeIntroduction of a heterocyclic moiety. ekb.eg
Structural Analogue SynthesisMulti-step synthesis from dinitrodibenzylCore structureCyclic azobenzeneAltering photoisomerization properties. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Benzenamine, 4 4 Butylphenyl Azo

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the bonding framework of the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For Benzenamine, 4-[(4-butylphenyl)azo]-, the IR spectrum is characterized by several key absorption regions that confirm its structural features.

The primary amine (–NH₂) group on one of the benzene (B151609) rings gives rise to characteristic N-H stretching vibrations. Typically, primary amines exhibit two bands in the region of 3300-3500 cm⁻¹: an asymmetric stretching band and a symmetric stretching band. wpmucdn.comwikieducator.org The N-H bending or "scissoring" vibration is usually observed around 1650-1580 cm⁻¹. wikieducator.org

The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The substitution pattern on the aromatic rings can be inferred from the strong C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹).

The central azo group (–N=N–) stretching vibration is a key identifier for this class of compounds. While sometimes weak or difficult to distinguish in IR spectra, it is generally expected to appear in the 1555-1504 cm⁻¹ range. bas.bg The C-N stretching vibration associated with the aromatic amine is typically found between 1335 cm⁻¹ and 1250 cm⁻¹. wikieducator.org Finally, the presence of the butyl group is evidenced by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and bending vibrations around 1465 cm⁻¹ (for –CH₂) and 1375 cm⁻¹ (for –CH₃). libretexts.org

Table 1: Characteristic Infrared (IR) Absorption Frequencies for Benzenamine, 4-[(4-butylphenyl)azo]-

Wavenumber Range (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3300 N-H Stretch (asymmetric & symmetric) Primary Aromatic Amine (-NH₂) Medium-Weak
3100 - 3000 C-H Stretch Aromatic (Ar-H) Medium-Weak
2960 - 2850 C-H Stretch Aliphatic (Butyl group) Strong
1650 - 1580 N-H Bend (Scissoring) Primary Aromatic Amine (-NH₂) Medium-Variable
1600 - 1450 C=C Stretch Aromatic Ring Medium-Strong
1555 - 1504 N=N Stretch Azo group Medium-Weak
1465 C-H Bend (Scissoring) Aliphatic (-CH₂-) Medium
1375 C-H Bend (Umbrella) Aliphatic (-CH₃) Medium
1335 - 1250 C-N Stretch Aromatic Amine Medium-Strong

Raman spectroscopy is a complementary technique to IR spectroscopy that involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds, making it an excellent method for characterizing the azo linkage and the aromatic rings of Benzenamine, 4-[(4-butylphenyl)azo]-.

The most prominent feature in the Raman spectrum of azo dyes is the strong band corresponding to the symmetric stretching vibration of the –N=N– group. researchgate.net For (E)-azobenzene derivatives with aliphatic substituents, this peak is typically observed in the 1400–1580 cm⁻¹ range. researchgate.net The extended π-conjugated system of the molecule can enhance the intensity of this peak through the resonance Raman effect. nih.govacs.org

Aromatic ring vibrations also give rise to strong Raman signals. The ring breathing modes and C=C stretching vibrations typically appear in the 1610-1570 cm⁻¹ and 1000 cm⁻¹ regions. The symmetric C–N stretching mode associated with the azo group is found in the 1186-1160 cm⁻¹ range. researchgate.net The presence of the butyl group can be identified by its characteristic C-H stretching and bending modes, although these are often weaker than the signals from the aromatic and azo groups. The high sensitivity of Raman spectroscopy to the nature of substituents on the aniline (B41778) ring makes it a valuable tool for detailed structural analysis. researchgate.net

Table 2: Characteristic Raman Shifts for Benzenamine, 4-[(4-butylphenyl)azo]-

Raman Shift Range (cm⁻¹) Vibration Type Functional Group Intensity
1610 - 1570 C=C Stretch Aromatic Ring Strong
1580 - 1400 N=N Stretch Azo group Strong
1446 N=N stretch coupled with ring vibrations Azo group / Aromatic Ring Medium
1186 - 1160 C-N Symmetric Stretch Azo-Aryl Bond Medium
~1000 Ring Breathing Mode Aromatic Ring Strong

Electronic Absorption Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides crucial information about the electronic structure and chromophoric system of the dye.

The color of Benzenamine, 4-[(4-butylphenyl)azo]- arises from its ability to absorb light in the visible region of the electromagnetic spectrum. Its UV-Vis spectrum is dominated by two characteristic absorption bands corresponding to different electronic transitions within the azobenzene (B91143) chromophore. mdpi.com

The most intense band, typically found in the near-UV region (around 320-350 nm), is attributed to the high-energy π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the extended conjugated system of the two aromatic rings linked by the azo bridge.

A second, much weaker band is observed at longer wavelengths in the visible region (around 450 nm). This band is assigned to the n → π* transition, which involves the excitation of an electron from a non-bonding (n) orbital on one of the nitrogen atoms of the azo group to a π* antibonding orbital. mdpi.com This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π → π* transition. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents on the aromatic rings. mdpi.com

Table 3: Typical Electronic Transitions for Benzenamine, 4-[(4-butylphenyl)azo]-

Wavelength (λmax) Range (nm) Electronic Transition Chromophore Molar Absorptivity (ε)
~350 π → π* Azo-aromatic system High
~450 n → π* Azo group (–N=N–) Low

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon is prominent in push-pull azo dyes like Benzenamine, 4-[(4-butylphenyl)azo]-, which possesses an electron-donating amino group (–NH₂) and an electron-withdrawing azo linkage connected to the butyl-substituted phenyl ring. The polarity of the solvent can significantly influence the energy levels of the ground and excited states of the dye molecule, leading to shifts in the absorption maxima (λmax). sciencepublishinggroup.com

Generally, an increase in solvent polarity causes a bathochromic shift (a shift to longer wavelengths, or a red shift) of the π → π* transition band. sciencepublishinggroup.combiointerfaceresearch.com This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. In contrast, the n → π* transition often exhibits a hypsochromic shift (a shift to shorter wavelengths, or a blue shift) with increasing solvent polarity. sciencepublishinggroup.com Studies on related azo dyes have shown significant shifts in λmax, for instance from around 500 nm in chloroform (B151607) to over 650 nm in the more polar dimethylformamide (DMF), demonstrating the strong influence of the solvent environment on the electronic properties of the chromophore. biointerfaceresearch.com

Thermochromism, the change in color with temperature, can also be observed in azobenzene derivatives, often related to changes in aggregation state or conformational equilibria in solution or the solid state. However, solvatochromism is the more extensively studied phenomenon for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure, conformation, and dynamic behavior of Benzenamine, 4-[(4-butylphenyl)azo]- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aromatic protons appear in the downfield region, typically between 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (doublets, triplets) allow for the assignment of each proton on the two distinct benzene rings. The protons on the ring bearing the amino group are generally shifted upfield compared to those on the butylphenyl ring due to the electron-donating nature of the –NH₂ group. The protons of the butyl group appear in the upfield region (approx. 0.9-2.7 ppm), with the terminal methyl (–CH₃) group showing a characteristic triplet and the methylene (B1212753) (–CH₂) groups appearing as multiplets. The amine protons (–NH₂) often appear as a broad singlet.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. oregonstate.edu The aromatic carbons resonate in the 110-155 ppm range. Carbons attached to the nitrogen atoms (C-N) are significantly affected by the electronic properties of the substituents. For instance, the carbon para to the amino group is shifted upfield due to increased electron density, while the carbon attached to the azo group is shifted downfield. mdpi.com The four distinct carbons of the butyl group will appear in the aliphatic region of the spectrum (approx. 10-40 ppm).

NMR is also crucial for studying the E/Z (trans/cis) isomerization around the N=N double bond. The two isomers have distinct NMR spectra due to their different spatial arrangements. nih.govpnas.org Furthermore, temperature-dependent NMR studies can reveal information about conformational changes, such as restricted rotation around the C-N bonds, and can be used to investigate the possibility of azo-hydrazone tautomerism, although the azo form is typically predominant for this compound. rsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzenamine, 4-[(4-butylphenyl)azo]-

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (Amino-substituted ring) 6.6 - 7.8 114 - 153
Aromatic CH (Butyl-substituted ring) 7.2 - 7.9 122 - 150
Amine NH₂ Broad singlet -
Butyl -CH₂- (alpha to ring) ~2.6 ~35
Butyl -CH₂- ~1.6 ~33
Butyl -CH₂- ~1.3 ~22
Butyl -CH₃ ~0.9 ~14

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For Benzenamine, 4-[(4-butylphenyl)azo]- (C₁₆H₁₉N₃), the exact molecular weight is 253.1579 g/mol .

In electron ionization (EI-MS), the molecular ion peak ([M]⁺˙) would be observed at m/z 253. The fragmentation pattern is typically dominated by cleavage of the bonds adjacent to the azo group, which is a characteristic feature of azobenzenes. nist.govnist.gov

Key fragmentation pathways would include:

Cleavage of the N-C bonds: This would lead to the formation of diazenylium ions or the respective aryl radical and aryl cation fragments.

[H₂N-C₆H₄-N₂]⁺ at m/z 120

[C₄H₉-C₆H₄-N₂]⁺ at m/z 175

[H₂N-C₆H₄]⁺ at m/z 92

[C₄H₉-C₆H₄]⁺ at m/z 147

Fragmentation of the butyl group: Loss of alkyl fragments from the molecular ion or fragment ions is also expected. A prominent peak would likely correspond to the loss of a propyl radical (•C₃H₇) via cleavage of the benzylic C-C bond, resulting in a stable benzylic cation at m/z 210.

Table 3: Expected Key Fragments in the Mass Spectrum

m/z Possible Fragment Ion
253 [C₁₆H₁₉N₃]⁺˙ (Molecular Ion)
210 [M - C₃H₇]⁺
175 [C₄H₉-C₆H₄-N₂]⁺
147 [C₄H₉-C₆H₄]⁺
120 [H₂N-C₆H₄-N₂]⁺

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific structure for Benzenamine, 4-[(4-butylphenyl)azo]- may not be publicly available, analysis of similar azo dye structures allows for a detailed prediction of its solid-state characteristics. researchgate.net

The azobenzene core is expected to adopt a thermodynamically stable trans configuration, with the two phenyl rings positioned on opposite sides of the N=N double bond. This core unit is generally found to be nearly planar to maximize π-conjugation. The butyl group, with its sp³ hybridized carbons, will adopt a staggered conformation to minimize steric strain.

The C-N=N bond angles are expected to be around 113-115°, and the N=N double bond length would be approximately 1.25 Å. The C-N single bonds connecting the azo group to the phenyl rings would be around 1.43 Å. Torsion angles between the phenyl rings and the C-N=N-C plane will likely be small, indicating a high degree of planarity across the central part of the molecule.

Table 4: Predicted Key Geometric Parameters

Parameter Predicted Value
N=N Bond Length ~ 1.25 Å
C-N (Azo) Bond Length ~ 1.43 Å
C-N=N Bond Angle ~ 114°

The packing of molecules in the crystal lattice is governed by a combination of non-covalent interactions. For Benzenamine, 4-[(4-butylphenyl)azo]-, several key interactions are anticipated to direct the supramolecular architecture. nih.govnih.gov

Hydrogen Bonding: The primary and most significant interaction is expected to be N-H···N hydrogen bonds. The amine group (-NH₂) can act as a hydrogen bond donor, while a nitrogen atom of the azo group of a neighboring molecule can act as an acceptor. This interaction often leads to the formation of infinite chains or dimeric motifs in the crystal structure.

π-π Stacking: The electron-rich aromatic rings can engage in π-π stacking interactions. These interactions, where the planes of the phenyl rings of adjacent molecules align in either a face-to-face or offset fashion, contribute significantly to the crystal's stability.

Van der Waals Forces: The nonpolar butyl chains will interact with those of neighboring molecules through weaker van der Waals forces. These interactions will influence the packing of the alkyl regions of the structure, often leading to interdigitated arrangements.

Theoretical and Computational Chemistry of Benzenamine, 4 4 Butylphenyl Azo

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of azo compounds. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the arrangement of electrons within the molecule, which dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov For azo dyes, DFT calculations, often using the B3LYP functional, are effective for optimizing molecular geometry and analyzing frontier molecular orbitals (FMOs). researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov For instance, in a study on a different azo dye, 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, the HOMO and LUMO energy values were calculated to be -6.24 eV and -2.90 eV, respectively, resulting in an energy gap of 3.34 eV. researchgate.net This value indicates good thermodynamic stability. researchgate.net Such calculations help in predicting the electronic behavior, ionization potential, electron affinity, and chemical hardness of the compound. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data for an Azo Dye Analog Note: The following data is for 4-({4-[Bis(2-cyanoethyl)amino]phenyl}diazinyl)benzene sulfonamide, as a representative example of DFT calculations on azo dyes, and not for Benzenamine, 4-[(4-butylphenyl)azo]-. researchgate.net

ParameterValue (eV)
HOMO Energy-6.24
LUMO Energy-2.90
Energy Gap (ΔE)3.34
Ionization Potential6.24
Electron Affinity2.90
Electronegativity4.57
Chemical Hardness1.67

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used for high-accuracy calculations of electronic energies and properties. Time-Dependent Density Functional Theory (TD-DFT) is a common approach derived from DFT used to simulate electronic absorption spectra, such as UV-Vis spectra. researchgate.netmdpi.com This method can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, typically the π→π* and n→π* transitions characteristic of the azo chromophore. nih.gov For example, TD-DFT calculations on an azo dye showed a single absorption peak around 429 nm in various solvents, which is crucial for understanding its color and photophysical properties. researchgate.net These computational tools are powerful for predicting how structural modifications will affect the spectroscopic characteristics of the molecule. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like Benzenamine, 4-[(4-butylphenyl)azo]-, which has rotatable bonds in its butyl group and around the azo linkage, MD simulations can provide significant insights into its conformational landscape. nih.gov By simulating the molecule's behavior in different environments (e.g., in a vacuum or in various solvents), researchers can identify the most stable conformations and understand the dynamics of transitions between them. nih.gov These simulations are essential for understanding how the molecule's shape influences its interactions with other molecules or its packing in a solid state. While specific MD studies on Benzenamine, 4-[(4-butylphenyl)azo]- are not prominent, the methodology is widely applied to biomolecular systems to understand ligand binding and conformational changes, demonstrating its utility. nih.govresearchgate.net

Theoretical Studies of Tautomerism and Isomerization Pathways

Azo compounds are known to exhibit two primary forms of isomerism: azo-hydrazone tautomerism and E/Z (trans/cis) isomerization around the N=N double bond.

Azo-Hydrazone Tautomerism: This involves the migration of a proton, leading to an equilibrium between the azo form (containing a -N=N- group) and the hydrazone form (containing a -C=N-NH- group). Computational studies can calculate the relative energies of these tautomers to predict which form is more stable under different conditions, such as in various solvents or in the solid state. researchgate.net

E/Z Isomerization: The N=N double bond can exist in a more stable E (trans) configuration or a less stable Z (cis) configuration. The transition between these isomers can often be triggered by light (photoisomerization). nih.gov Theoretical calculations can map the potential energy surface for this isomerization, identifying the transition state and calculating the energy barrier for the conversion. This is fundamental to understanding the photoswitching properties of azo dyes. nih.gov

Studies on similar molecules show that in solution, mixtures of E/Z isomers can exist, while the azo form often predominates in the solid state. researchgate.net

Prediction of Structure-Electronic Property Relationships and Spectroscopic Characteristics

A key strength of computational chemistry is its ability to establish clear relationships between a molecule's structure and its properties. For Benzenamine, 4-[(4-butylphenyl)azo]-, theoretical methods can predict how changes to its chemical structure—such as altering the length of the alkyl chain or adding different substituents to the phenyl rings—would impact its electronic and spectroscopic characteristics.

DFT calculations can quantify relationships between structure and properties like the HOMO-LUMO gap, dipole moment, and chemical reactivity descriptors. nih.gov For example, adding an electron-donating group is computationally shown to decrease the HOMO-LUMO gap, leading to a red-shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. TD-DFT is particularly valuable for predicting these spectroscopic shifts, providing a theoretical basis for designing azo dyes with specific desired colors. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions. For the synthesis or degradation of Benzenamine, 4-[(4-butylphenyl)azo]-, quantum mechanical calculations can be used to model the entire reaction coordinate. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. mdpi.com

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. diva-portal.org The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is the primary determinant of the reaction rate. diva-portal.org This approach allows chemists to understand the feasibility of a proposed reaction mechanism, compare alternative pathways, and gain insight into the factors that control the reaction's outcome. mdpi.com For example, in studying enzymatic reactions, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can elucidate the role of specific amino acids in stabilizing a transition state. diva-portal.org

Photochemical and Photoresponsive Behavior of Benzenamine, 4 4 Butylphenyl Azo

Photoisomerization Mechanisms (e.g., Cis-Trans Isomerism)

Like other azobenzene (B91143) derivatives, Benzenamine, 4-[(4-butylphenyl)azo]- undergoes a reversible trans ↔ cis isomerization upon photoexcitation. The trans isomer, characterized by a nearly planar structure, is generally more thermodynamically stable than the non-planar cis isomer. nsf.gov Irradiation with UV light, typically corresponding to the intense π→π* transition, excites the trans isomer, leading to the formation of the cis isomer. researchgate.netmdpi.com The reverse reaction, from cis back to trans, can be triggered by irradiation with visible light (corresponding to the n→π* transition) or can occur thermally in the dark. researchgate.netrsc.org

Two primary mechanisms have been proposed for the isomerization process in the excited state:

Rotation: This pathway involves a rotation around the N=N bond in the excited state, which requires the breaking of the π-bond. This mechanism is often associated with excitation to the S2 (π→π*) state. indexcopernicus.com

Inversion: This mechanism involves a change in the geometry of one of the nitrogen atoms, proceeding through a linear and planarized transition state. The inversion pathway is generally considered more favorable upon excitation to the S1 (n→π*) state. researchgate.netustc.edu.cn

For "push-pull" azobenzenes like Benzenamine, 4-[(4-butylphenyl)azo]-, which feature an electron-donating group (amino) and an electron-withdrawing group (the butylphenylazo moiety can be considered in this context), the specific mechanism can be highly dependent on factors like solvent polarity. indexcopernicus.comlongdom.org

Kinetics and Thermodynamics of Photoisomerization Processes

The kinetics of both the photo-induced and thermal isomerization processes are crucial for understanding the switching behavior of Benzenamine, 4-[(4-butylphenyl)azo]-. The forward (trans → cis) photoisomerization is typically a rapid process occurring on the picosecond timescale, while the reverse (cis → trans) thermal relaxation can vary from seconds to hours depending on the molecular structure and environment. researchgate.netresearchgate.net

The rate of thermal cis-to-trans isomerization is a key parameter defining the stability of the cis state. For amino-substituted azobenzenes, this rate is highly sensitive to the surrounding medium. researchgate.netresearchgate.net Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (Δ‡H⁰), and entropy of activation (Δ‡S⁰), can be determined by studying the temperature dependence of the thermal isomerization rate. semanticscholar.orgwordpress.com In polar solvents, a decrease in the activation energy is often observed for push-pull type azobenzenes, indicating a more polar transition state that is stabilized by the solvent. longdom.orgresearchgate.net

ParameterValue Range for Similar CompoundsConditions
Photoisomerization Quantum Yield (Φt→c) 0.1 - 0.3UV irradiation
Thermal Isomerization Half-life (t1/2) Seconds to MinutesVaries with solvent and temperature
Activation Energy (Ea) for Thermal Isomerization 40 - 100 kJ/molDependent on solvent polarity

Note: The data presented are typical values for amino-substituted azobenzenes and serve as an illustrative guide for the behavior of Benzenamine, 4-[(4-butylphenyl)azo]-.

Influence of Solvent and Environmental Factors on Photoisomerization

Solvent properties, particularly polarity and viscosity, have a profound impact on the photoisomerization dynamics of Benzenamine, 4-[(4-butylphenyl)azo]-. Unlike the parent azobenzene molecule, where the rate of thermal isomerization is largely independent of solvent polarity, derivatives with strong electron-donating groups like the amino group exhibit significant solvent dependence. researchgate.netindexcopernicus.com

Solvent Polarity: In polar solvents, the rate of thermal cis-to-trans isomerization is generally accelerated. researchgate.netresearchgate.net This is attributed to the stabilization of a more polar, rotational transition state compared to the less polar cis ground state. indexcopernicus.comwordpress.com Studies on similar molecules show a clear trend of decreasing activation energy for thermal isomerization as solvent polarity increases. longdom.org

Solvent Viscosity: The viscosity of the medium can influence the isomerization mechanism. In highly viscous environments, the rotational pathway, which requires significant molecular rearrangement, may be hindered. This can lead to a change in the dominant isomerization pathway, potentially favoring the inversion mechanism. ims.ac.jp

SolventRelative PolarityEffect on Thermal Isomerization Rate
Cyclohexane0.006Slow
Toluene0.099Moderate
Tetrahydrofuran (THF)0.207Fast
Ethanol0.654Very Fast

Note: This table illustrates the general trend observed for push-pull azobenzenes, where increasing solvent polarity accelerates the thermal cis-to-trans relaxation. researchgate.netlongdom.org

Photochromic and Thermochromic Responses and Their Reversibility

The photoisomerization of Benzenamine, 4-[(4-butylphenyl)azo]- is accompanied by a distinct change in its absorption spectrum, a phenomenon known as photochromism. rsc.org The trans isomer typically displays a strong absorption band in the UV region (around 320-400 nm), attributed to the π→π* transition, and a weaker, often obscured band in the visible region (around 440 nm) from the n→π* transition. researchgate.net Upon conversion to the cis isomer, the intensity of the π→π* band decreases significantly, while the n→π* band in the visible region becomes more prominent. This reversible color change is the essence of its function as a molecular photoswitch. mdpi.com

Thermochromism, a change in color in response to temperature, is also observed. This is directly linked to the thermal cis-to-trans isomerization. As the temperature increases, the rate of thermal decay from the metastable cis state to the stable trans state increases, causing the color of the solution to revert to that of the trans isomer. The kinetics of this thermal fading can be used to determine the thermodynamic activation barriers for the isomerization process. semanticscholar.org

Photo-Induced Electronic State Changes and Excited State Dynamics

The absorption of a photon promotes the molecule to an electronically excited state. For Benzenamine, 4-[(4-butylphenyl)azo]-, excitation with UV light typically populates the S2 (π,π*) state. From here, the molecule undergoes extremely rapid relaxation processes. researchgate.net

The excited-state dynamics involve several key steps:

Internal Conversion (IC): Following excitation to the S2 state, the molecule rapidly decays to the S1 (n,π*) state. This internal conversion is an ultrafast process, often occurring on a femtosecond timescale (~70 fs for 4-aminoazobenzene). ustc.edu.cnresearchgate.net

Isomerization on the S1 Surface: Isomerization from trans to cis primarily occurs on the S1 potential energy surface. The molecule relaxes from the Franck-Condon region towards a conical intersection with the ground state (S0), where the energy gap is minimal, allowing for efficient, non-radiative decay back to the ground state as either the cis or trans isomer. researchgate.net

Intersystem Crossing (ISC): While isomerization is the dominant decay pathway, intersystem crossing from the singlet excited states (S1, S2) to triplet states (T) can also occur, although it is often a minor channel for this class of molecules. ustc.edu.cnrsc.org

Vibrational Cooling: After returning to the S0 state, the newly formed isomer is in a vibrationally "hot" state. It dissipates this excess energy to the surrounding solvent molecules, a process known as vibrational cooling, which typically occurs on a picosecond timescale. ustc.edu.cnresearchgate.net

The specific lifetimes of these excited states are influenced by substituents and the solvent environment. rsc.orgmdpi.com

Ultrafast Spectroscopic Studies of Photochemical Pathways

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for directly observing the rapid events that follow photoexcitation. researchgate.net These studies provide real-time snapshots of the excited-state populations and structural changes.

For 4-aminoazobenzene (B166484), a close analog, transient absorption studies have elucidated the following timeline of events after excitation at 400 nm:

~70 fs: Decay from the initially excited S2 state to a hot S1 state via internal conversion. ustc.edu.cnresearchgate.net

~0.7 ps: This timescale represents the average lifetime for two competing decay pathways from the S1 state: isomerization via an inversion mechanism and internal conversion back to the trans ground state. ustc.edu.cnresearchgate.net

~4-13 ps: Vibrational cooling of the newly formed "hot" ground-state molecules (cis and trans) as they thermalize with the solvent. ustc.edu.cnresearchgate.net

These ultrafast studies confirm that the key photochemical events—internal conversion and isomerization—are completed on a sub-picosecond to picosecond timescale, highlighting the remarkable efficiency of the azobenzene photoswitching mechanism. researchgate.net

Applications in Advanced Functional Materials Science

Incorporation into Polymeric Matrices for Smart Materials

When the Benzenamine, 4-[(4-butylphenyl)azo]- moiety is chemically integrated into a polymer chain, either as a side group or as part of the main backbone, its photo-isomerization capabilities are transferred to the bulk material. This creates "smart" polymers that can respond to light stimuli in a controlled and reversible manner.

The structural transformation of Benzenamine, 4-[(4-butylphenyl)azo]- from the linear trans isomer to the bent cis isomer results in a significant change in molecular geometry. Within a polymer network, this collective molecular motion generates internal stress, leading to macroscopic changes in the material's shape, such as bending, contracting, or twisting. cjps.orgfrontiersin.orgnih.gov This principle is the foundation for creating photo-controlled actuators—devices that convert light directly into mechanical work. nih.govfudan.edu.cn

Polymers containing this azobenzene (B91143) derivative can be fabricated into films, fibers, or other structures that perform complex, pre-programmed motions when illuminated. frontiersin.org The process is reversible; irradiating the material with visible light or allowing it to thermally relax restores the azobenzene units to their trans state, returning the actuator to its original shape. nih.gov The butyl group in Benzenamine, 4-[(4-butylphenyl)azo]- can enhance its compatibility and dispersion within certain polymer matrices, potentially improving the efficiency and durability of the actuation.

It is important to note that while the principles described are well-established for azobenzene-containing polymers, specific performance data for materials incorporating Benzenamine, 4-[(4-butylphenyl)azo]- is not widely available in the literature. The following table provides illustrative data typical for this class of materials.

Parameter Typical Range for Azobenzene Polymer Actuators Influencing Factors
Response Time Milliseconds to minutesLight intensity, polymer matrix (glassy vs. rubbery), temperature
Actuation Strain 1-20% contraction/expansionChromophore concentration, polymer alignment, crosslinking density
Generated Stress 0.1 - 10 MPaPolymer modulus, degree of molecular alignment
Actuation Wavelength 320 - 400 nm (UV for trans→cis)Substituents on the azobenzene core
Reversal Wavelength 400 - 550 nm (Visible for cis→trans)Substituents on the azobenzene core

The photo-responsive properties of Benzenamine, 4-[(4-butylphenyl)azo]- are highly applicable to the field of optical data storage. When embedded in a polymer film, the azobenzene moieties can be oriented using polarized light. This photo-induced anisotropy, or alignment of molecules, alters the optical properties of the material, such as its refractive index and dichroism. rsc.orgrsc.org This change can be used to encode digital information ("write") into the film, which can then be "read" by a low-power laser. The data can be erased by randomizing the molecular orientation with circularly polarized light or by heating, making the storage medium rewritable. rsc.orgresearchgate.net

In holography, this principle is extended to three dimensions. By using interfering laser beams, a complex pattern of molecular orientation is inscribed throughout the volume of the material, storing vast amounts of data in a small space. rsc.orgresearchgate.netacs.org Azobenzene-containing polymers are considered promising media for volume holographic data storage due to their high resolution and rewritability. rsc.orgrsc.org The stability of the stored information is linked to the thermal lifetime of the cis isomer of the specific azobenzene derivative used.

Specific holographic performance metrics for Benzenamine, 4-[(4-butylphenyl)azo]- are not documented in readily accessible sources. The table below presents typical values for azobenzene-based holographic materials to illustrate their potential.

Parameter Typical Values for Azobenzene Holographic Media Significance
Diffraction Efficiency 10% - 80%The percentage of light diffracted by the hologram; higher is better.
Recording Time Milliseconds to secondsThe time required to write the hologram.
Grating Stability Hours to yearsThe duration for which the stored hologram remains stable. researchgate.net
Spatial Resolution > 5000 lines/mmThe ability to store fine details, enabling high data density.
Rewritability > 1000 cyclesThe number of times data can be written and erased without degradation. researchgate.net

Liquid Crystal Systems and Photo-Responsive Liquid Crystalline Polymers

The rod-like shape of the trans isomer of Benzenamine, 4-[(4-butylphenyl)azo]- makes it a mesogenic unit, meaning it has the potential to form liquid crystal (LC) phases—states of matter intermediate between a crystalline solid and an isotropic liquid. mdpi.comresearchgate.net The presence of the flexible butyl chain further promotes this behavior. In contrast, the bent cis isomer disrupts this ordered packing.

This structural difference allows light to be used as a switch to control the phase of the material. By incorporating Benzenamine, 4-[(4-butylphenyl)azo]- into a liquid crystalline polymer (LCP), it is possible to trigger an isothermal phase transition from an ordered LC phase to a disordered isotropic phase upon UV irradiation. fudan.edu.cnrsc.orgresearchgate.net Because the molecules in an LCP are cooperatively aligned, this small molecular change can lead to a large and rapid macroscopic deformation, making these materials exceptionally powerful actuators. fudan.edu.cnresearchgate.net

Sensory Applications based on Photo-Induced Changes and Recognition

The electronic and optical properties of the azobenzene chromophore are highly sensitive to its immediate chemical environment. This sensitivity can be exploited to create chemical sensors.

A chemo-sensor can be designed by modifying the Benzenamine, 4-[(4-butylphenyl)azo]- structure to include a specific binding site for a target analyte. The amino group (-NH2) on the molecule can itself serve as a recognition site for protons (pH sensing) or certain metal ions. lookchem.com When the target analyte binds to the recognition site, it alters the electronic distribution within the push-pull system of the molecule. researchgate.net This change in the intramolecular charge transfer (ICT) character results in a detectable shift in the molecule's absorption spectrum, leading to a visible color change. researchgate.netnih.gov This allows for the creation of colorimetric sensors capable of naked-eye detection of specific substances. researchgate.netacs.org For example, interaction with a target ion could protonate or coordinate with the amino group, thereby changing the electron-donating strength of the substituent and causing the material's color to change. lookchem.com

The following table illustrates the hypothetical sensing mechanism of an azobenzene-based colorimetric sensor.

State Interaction Electronic Effect Hypothetical λmax Observed Color
Sensor Alone No analyte presentUnperturbed intramolecular charge transfer (ICT)~450 nmYellow/Orange
Sensor + Analyte Analyte binds to -NH2 groupPerturbed ICT, stabilization of ground state~520 nmRed/Purple

Non-Linear Optical (NLO) Materials Development

Materials with strong non-linear optical (NLO) properties are critical for technologies like optical communications, data processing, and frequency conversion. The NLO response of a material is dictated by the molecular structure of its components. Molecules with a large hyperpolarizability (a measure of their NLO response) are required.

Benzenamine, 4-[(4-butylphenyl)azo]- possesses a classic "push-pull" molecular architecture, which is a key design principle for high-performance NLO chromophores. worldscientific.comnih.gov The amino group (-NH2) acts as a potent electron-donating group (the "push"), while the azobenzene bridge and phenyl ring system act as the conjugated π-system that facilitates charge transfer. nih.govworldscientific.com While the butylphenyl group is not a strong electron acceptor, the inherent asymmetry in the molecule's electronic structure gives rise to significant second-order NLO properties. northwestern.edu When these chromophores are aligned in a polymer matrix through a process called poling, the bulk material can exhibit a large NLO response, enabling applications such as second-harmonic generation (frequency doubling of laser light). nih.gov

The table below provides illustrative hyperpolarizability values for push-pull azobenzene derivatives to contextualize the potential of Benzenamine, 4-[(4-butylphenyl)azo]- as an NLO material.

Molecule Type Typical First Hyperpolarizability (β) Value (10⁻³⁰ esu)
Unsubstituted Azobenzene< 5
Donor-Acceptor (Push-Pull) Azobenzene50 - 500+
Benzenamine, 4-[(4-butylphenyl)azo]- (Estimated)Within the push-pull range, dependent on solvent and measurement conditions.

Dye Sensitizers in Optoelectronic Devices

Following an extensive review of publicly available scientific literature, there is no specific research detailing the application of Benzenamine, 4-[(4-butylphenyl)azo]- as a dye sensitizer (B1316253) in optoelectronic devices such as dye-sensitized solar cells (DSSCs). While the broader class of azo dyes has been investigated for such applications, research focusing on this particular compound, including detailed findings and performance data, is not present in the available literature.

Azo dyes, in general, are explored as potential sensitizers in DSSCs due to their strong light absorption properties and relatively simple synthesis. The fundamental principle of a DSSC involves a dye molecule absorbing light and injecting an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), which then leads to the generation of a photocurrent. The effectiveness of an azo dye in this role is highly dependent on its molecular structure, including the nature of its electron-donating and electron-accepting groups, which influence its absorption spectrum, energy levels (HOMO/LUMO), and binding affinity to the semiconductor surface.

However, without specific studies on "Benzenamine, 4-[(4-butylphenyl)azo]-," it is not possible to provide any performance data, such as its power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF). Consequently, no data tables or detailed research findings for this specific compound can be presented.

Further research would be required to synthesize, characterize, and test the photovoltaic performance of "Benzenamine, 4-[(4-butylphenyl)azo]-" to determine its potential as a dye sensitizer in optoelectronic devices. Such studies would need to evaluate its photophysical and electrochemical properties and fabricate DSSC devices to measure its efficiency and stability.

Mechanistic Studies of Chemical Reactivity and Degradation Pathways

Oxidation and Reduction Chemistry of the Azo Chromophore

The azo group is the central chromophore in Benzenamine, 4-[(4-butylphenyl)azo]- and is redox-active. Its electrochemical behavior is a key aspect of its chemical reactivity.

Reduction: The electrochemical reduction of aromatic azo compounds, including derivatives of 4-aminoazobenzene (B166484), has been shown to be a pH-dependent process. In acidic solutions (pH < 4), the reduction of the azo linkage typically proceeds via a four-electron mechanism. Conversely, in neutral to basic media (pH > 4), a two-electron reduction is generally observed. nih.gov This suggests a change in the reduction pathway based on the availability of protons.

The reduction mechanism for N,N-dimethyl-4-aminoazobenzene derivatives, which are structurally related to the target compound, involves a shift in peak potentials to more negative values with an increase in pH. tubitak.gov.tr This is attributed to the preliminary protonation of the azo group in acidic media, which facilitates its reduction by decreasing the electron density at the nitrogen-nitrogen double bond. tubitak.gov.tr The limiting current observed in polarographic studies of these related compounds is typically twice as large in acidic media compared to basic media, corresponding to the change in the number of electrons transferred. tubitak.gov.tr

Oxidation: The oxidation of amino-substituted azobenzenes has also been investigated. For 4,4'-diamino substituted azobenzenes, a reversible two-electron oxidation process is observed, which proceeds through a radical cation intermediate. nih.gov The presence of the amino group facilitates this oxidation. The butyl group on the phenyl ring in Benzenamine, 4-[(4-butylphenyl)azo]- is an electron-donating group, which would be expected to slightly lower the oxidation potential compared to the unsubstituted 4-aminoazobenzene.

Table 1: Electrochemical Reduction Characteristics of Aminoazobenzene Derivatives

Condition Number of Electrons Transferred pH Dependence of Reduction Potential
Acidic (pH < 4) 4 Potential shifts to more positive values with decreasing pH nih.govtubitak.gov.tr
Neutral to Basic (pH > 4) 2 Potential shifts to more negative values with increasing pH nih.govtubitak.gov.tr

Acid-Base Interactions and Protonation Equilibria

The presence of the basic amino group allows Benzenamine, 4-[(4-butylphenyl)azo]- to participate in acid-base equilibria. The primary site of protonation is the terminal amino group.

The pKa of the conjugate acid of the parent compound, 4-aminoazobenzene, is reported to be 2.82. nih.gov This value indicates that in strongly acidic solutions, the amino group will be protonated to form the corresponding anilinium ion. The 4-butyl group on the second phenyl ring is expected to have a minor electron-donating effect, which might slightly increase the basicity and thus the pKa of the amino group in Benzenamine, 4-[(4-butylphenyl)azo]- compared to the unsubstituted analog.

In acidic solutions, the protonated form of aminoazobenzene dyes exhibits different spectral properties compared to the neutral form. For instance, 4-aminoazobenzene has an absorption maximum at 384 nm in neutral and basic solutions, which shifts to 496 nm and 316 nm in acidic solutions upon protonation. nih.gov This change in the absorption spectrum is a consequence of the alteration of the electronic structure of the chromophore upon protonation. The formation of salts, such as the hydrochloride, is a common characteristic of aminoazobenzenes in the presence of strong acids. chemicalbook.comacs.org

Table 2: Acid-Base Properties of 4-Aminoazobenzene

Property Value Reference
pKa (conjugate acid) 2.82 nih.gov
Absorption λmax (neutral/basic) 384 nm nih.gov
Absorption λmax (acidic) 496 nm, 316 nm nih.gov

Photodegradation Mechanisms (Chemical Pathways, not Environmental Impact)

The photodegradation of Benzenamine, 4-[(4-butylphenyl)azo]- involves the absorption of light, leading to electronically excited states that can undergo various chemical reactions. The specific pathways are influenced by the surrounding environment, such as the solvent and the presence of other reactive species.

Studies on the photodegradation of the structurally similar aminoazobenzene dye, Acid Orange 52, in the presence of hydroxyl radicals (generated by the UV/H2O2 process) indicate that these radicals can attack the aromatic rings. researchgate.net The addition of hydroxyl radicals can occur at the carbon atom bearing the azo linkage, which can lead to the cleavage of the molecule. researchgate.net

The degradation of aminoazobenzene dyes is also pH-dependent. In acidic media, the protonated form of the dye can be more susceptible to oxidation. researchgate.net For N,N-dimethylamino-substituted dyes, demethylation has been observed as a possible degradation pathway. researchgate.net

While specific photolytic products for Benzenamine, 4-[(4-butylphenyl)azo]- are not detailed in the available literature, studies on related azo dyes provide insights into potential transformation products. The cleavage of the azo bond is a common degradation pathway for azo dyes, which would lead to the formation of aromatic amines. For Benzenamine, 4-[(4-butylphenyl)azo]-, this would result in the formation of aniline (B41778) and 4-butylaniline.

In the case of Acid Orange 52, degradation by hydroxyl radicals was proposed to yield products such as benzenesulfonic acid, N,N-dimethylaniline, and 4-hydroxy-N,N-dimethylaniline. researchgate.net This suggests that both cleavage of the azo linkage and modification of the substituent groups can occur.

Stability and Degradation in Various Controlled Chemical Environments

The stability of Benzenamine, 4-[(4-butylphenyl)azo]- is influenced by factors such as light, chemical agents, and the solvent. As a derivative of 4-aminoazobenzene, it is expected to be stable under normal storage conditions but may degrade upon prolonged exposure to light. researchgate.net

The compound is likely incompatible with strong oxidizing agents, which can lead to its decomposition. chemicalbook.com In acidic solutions, while protonation occurs, the stability of the compound can be affected, and in some cases, degradation may be enhanced, particularly in the presence of light. researchgate.net

The nature of the solvent can also play a significant role in the degradation kinetics. For other organic compounds, the rate of photodegradation has been shown to vary significantly in different organic solvents such as n-hexane, methanol, acetonitrile, and acetone. researchgate.net The solvent can influence the stability of excited states and the formation of reactive species, thereby affecting the degradation pathway and rate. For instance, hydrogen-donating solvents may facilitate reductive cleavage pathways.

Table 3: Factors Influencing the Stability of Aminoazobenzene Derivatives

Factor Effect on Stability
Light Exposure Can lead to photodegradation researchgate.net
Strong Oxidizing Agents Incompatible, can cause decomposition chemicalbook.com
pH Stability can be pH-dependent, with potential for enhanced degradation in acidic media under irradiation researchgate.netresearchgate.net
Solvent The type of solvent can influence degradation rates and pathways researchgate.net

Future Directions and Emerging Research Opportunities for Benzenamine, 4 4 Butylphenyl Azo

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of azo dyes often involves methodologies that are being re-evaluated in the context of green chemistry. Future research will likely focus on developing novel and sustainable synthetic routes for "Benzenamine, 4-[(4-butylphenyl)azo]-" to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis: A promising avenue is the use of microwave-assisted organic synthesis. mdpi.comnih.govresearchgate.netnih.govanalis.com.myresearchgate.net This technique has been shown to dramatically reduce reaction times, increase yields, and in some cases, enable solvent-free reactions for other azo dyes. mdpi.comnih.govresearchgate.netnih.govanalis.com.myresearchgate.net For instance, a microwave-assisted approach for the synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines has been developed, offering a rapid and catalyst-free method. nih.govresearchgate.net The application of this technology to the synthesis of "Benzenamine, 4-[(4-butylphenyl)azo]-" could lead to significant process intensification.

Green Chemistry Approaches: The replacement of hazardous reagents is a cornerstone of green chemistry. digitellinc.comresearchgate.net Research into replacing conventional acids like HCl and H2SO4 with biodegradable alternatives such as alginic acid for the diazotization step is an active area. digitellinc.com Alginic acid, derived from brown algae, has been successfully used for the synthesis of various azo dyes, demonstrating the potential for a more environmentally benign production process. digitellinc.com Another sustainable approach is the use of grinding techniques under solvent-free conditions, which has been shown to be a simple, rapid, and eco-friendly method for producing azo dyes. researchgate.nettandfonline.com

Table 1: Comparison of Synthetic Methodologies for Azo Dyes

MethodologyAdvantagesPotential for "Benzenamine, 4-[(4-butylphenyl)azo]-"
Conventional Synthesis Well-established proceduresBaseline for comparison
Microwave-Assisted Synthesis Reduced reaction times, higher yields, potential for solvent-free conditions mdpi.comnih.govresearchgate.netnih.govanalis.com.myresearchgate.netSignificant improvement in process efficiency and sustainability
Green Chemistry Approaches Use of biodegradable reagents, solvent-free conditions, reduced waste digitellinc.comresearchgate.nettandfonline.comLower environmental footprint of the manufacturing process

Exploration of Advanced Spectroscopic Techniques for Deeper Mechanistic Insight

A deeper understanding of the photochemical and photophysical properties of "Benzenamine, 4-[(4-butylphenyl)azo]-" is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques offer the potential for unprecedented mechanistic insights.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can elucidate the intricate details of photoisomerization and relaxation pathways of azo compounds. aip.orgresearchgate.netacs.orgresearchgate.netnd.edu Studies on other push-pull azo derivatives have used this technique to determine that a torsional isomerization mechanism is the most probable for both E and Z isomers. aip.org Applying this to "Benzenamine, 4-[(4-butylphenyl)azo]-" could reveal the dynamics of its excited states on a femtosecond timescale, providing valuable data for the design of molecular switches and other light-responsive materials. acs.orgnd.edu

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a powerful tool for obtaining detailed vibrational information from molecules adsorbed on nanostructured metal surfaces. smu.cabgu.ac.ilrsc.org Electrochemical SERS (EC-SERS) can be employed to study the degradation products of azo dyes, offering a more accessible and cost-effective analytical method. smu.ca Azo-enhanced Raman scattering (AERS) is another emerging technique where the azobenzene (B91143) unit itself enhances the Raman signal, providing a clean background for identification. nih.govacs.org These techniques could be used to study the surface interactions and reaction mechanisms of "Benzenamine, 4-[(4-butylphenyl)azo]-" at interfaces.

Integration into Hybrid Organic-Inorganic Materials and Nanostructures

The incorporation of "Benzenamine, 4-[(4-butylphenyl)azo]-" into hybrid materials and nanostructures is a promising route to developing new functional materials with tailored properties.

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with potential applications in adsorption, catalysis, and sensing. nih.govcncb.ac.cnmdpi.commdpi.comresearchgate.net The integration of azo dyes into MOFs has been explored for the adsorptive removal of pollutants from water. nih.govcncb.ac.cnresearchgate.net Future research could focus on designing MOFs containing "Benzenamine, 4-[(4-butylphenyl)azo]-" as a functional linker, potentially leading to materials with novel optical or catalytic properties. mdpi.com

Polymer Nanocomposites: Dispersing "Benzenamine, 4-[(4-butylphenyl)azo]-" within polymer nanocomposites can enhance its stability and processability, while also imparting new functionalities to the host material. semanticscholar.orgproquest.comnih.govresearchgate.netresearchgate.net Such nanocomposites have been investigated for the photocatalytic degradation of azo dyes and for creating photo-responsive materials. semanticscholar.orgproquest.comnih.govresearchgate.net For example, TiO2-based nanocomposites are extensively explored for their photocatalytic efficiency. proquest.comnih.gov The development of nanocomposites containing the target compound could lead to advanced materials for applications in wastewater treatment and photo-induced isomerization systems. semanticscholar.orgproquest.comnih.govresearchgate.net

Computational Design of Azo Compounds with Tunable Electronic and Photochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of molecules with specific properties. researchgate.netresearchgate.netnih.govbohrium.comnih.govacs.orgmdpi.comaip.orgnih.gov

Predictive Modeling: DFT calculations can be used to predict the structural, electronic, and spectroscopic properties of "Benzenamine, 4-[(4-butylphenyl)azo]-" and its derivatives. bohrium.comaip.org By systematically modifying the molecular structure in silico, it is possible to tune properties such as the absorption wavelength, photoisomerization quantum yield, and thermal stability. researchgate.netnih.gov For example, studies on other azobenzene derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and isomerization mechanisms. nih.govmdpi.com

Table 2: Computationally Predicted Properties of Azo Dye Derivatives

PropertyComputational MethodPotential Insights for "Benzenamine, 4-[(4-butylphenyl)azo]-"
Electronic Spectra (UV-Vis) Time-Dependent DFT (TD-DFT) researchgate.netacs.orgPrediction of absorption maxima and the effect of substituents on color.
Photoisomerization Pathways Constrained DFT aip.orgUnderstanding the mechanism and energy barriers of the E/Z isomerization.
Vibrational Spectra (IR, Raman) DFT nih.govAssignment of experimental spectra and understanding of vibrational modes.
HOMO-LUMO Energies DFT nih.govCorrelation with electronic properties and reactivity.

Potential for Sustainable Chemical Processes and Circular Economy Approaches (focus on process, not environmental impact)

Beyond synthesis, the entire lifecycle of "Benzenamine, 4-[(4-butylphenyl)azo]-" can be made more sustainable through the implementation of circular economy principles.

Dye Recycling and Reuse: A significant area of future research is the development of chemical processes to recover and reuse azo dyes from waste streams. leeds.ac.ukgnest.orgrsc.orgmdpi.com Companies like DyeRecycle are pioneering green chemistry approaches to extract dyes from textile waste and transform them into new colorants. leeds.ac.uk Applying such technologies to products dyed with "Benzenamine, 4-[(4-butylphenyl)azo]-" would contribute to a circular economy for chemicals in the textile and other industries. leeds.ac.ukgnest.org

Process Optimization in Dyeing: Research into more efficient dyeing processes can also contribute to sustainability. This includes the development of dyeing techniques that require less water and energy, and achieve higher fixation rates of the dye to the substrate. gnest.org The use of biodegradable and non-toxic synthetic dyes can also reduce the environmental impact of the dyeing process. gnest.org While the focus is on the process, these advancements inherently lead to a more circular and sustainable use of the chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.